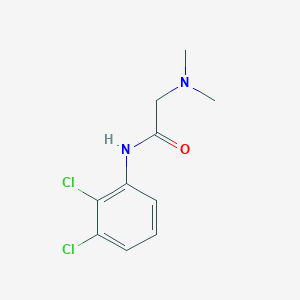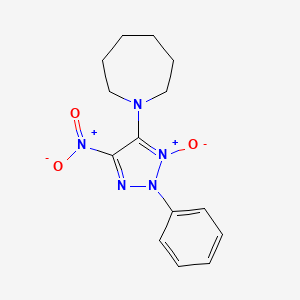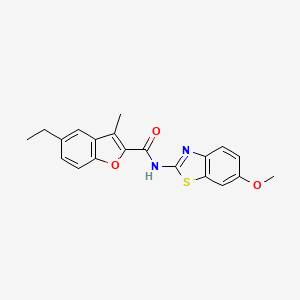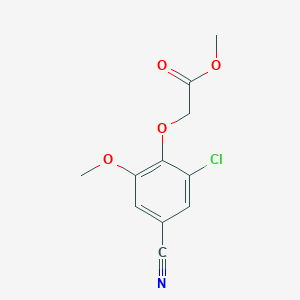
N~1~-(2,3-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide
Overview
Description
N~1~-(2,3-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide, commonly known as DCDMG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
DCDMG has been studied extensively for its potential applications in various scientific fields. One of the primary applications of DCDMG is in the development of new drugs. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
In addition, DCDMG has been used in the synthesis of novel metal complexes that have potential applications in catalysis and materials science. It has also been studied for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The exact mechanism of action of DCDMG is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors and modulating the activity of neurotransmitters.
Biochemical and Physiological Effects
Studies have shown that DCDMG has a range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of neurotransmitters such as GABA and glutamate.
In addition, DCDMG has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DCDMG in lab experiments is its low toxicity. It has been shown to have a low LD~50~ value, indicating that it is relatively safe to use in animal studies.
However, one of the limitations of using DCDMG is its limited solubility in water. This can make it difficult to administer in experiments and may require the use of solvents or other methods to increase its solubility.
Future Directions
There are several future directions for research on DCDMG. One area of research is the development of new drugs based on DCDMG. Researchers are exploring the potential of DCDMG derivatives and analogs to develop more potent and selective drugs for various diseases.
Another area of research is the development of new metal complexes based on DCDMG. These complexes have potential applications in catalysis and materials science.
Finally, researchers are exploring the potential of DCDMG as a pesticide or herbicide. Studies have shown that DCDMG has herbicidal properties and may be effective in controlling weeds and other unwanted plants.
Conclusion
In conclusion, DCDMG is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on DCDMG may lead to the development of new drugs, materials, and pesticides with significant potential benefits.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(2)6-9(15)13-8-5-3-4-7(11)10(8)12/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZRHCHYSWXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190569.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4190574.png)

![2-phenoxy-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4190597.png)
![N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B4190604.png)
![N-(3-bromo-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4190609.png)



![2-[({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4190634.png)
![3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)
![N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190644.png)
![4-isopropyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4190647.png)
![4-(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4190659.png)